11-Dehydro thromboxane B3

analytical chemistry GC/MS method validation eicosanoid separation

11-Dehydro thromboxane B3 (11-dehydro-TXB₃; CAS 129228-55-3) is a stable urinary metabolite of thromboxane A₃ (TXA₃), a prostanoid derived from the omega-3 fatty acid eicosapentaenoic acid (EPA). It is an endogenous eicosanoid metabolite with molecular formula C₂₀H₃₀O₆ and serves as a non-invasive biomarker for systemic TXA₃ biosynthesis in humans and experimental models.

Molecular Formula C20H30O6
Molecular Weight 366.4 g/mol
Cat. No. B1201657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11-Dehydro thromboxane B3
Synonyms11-dehydro-TXB(3)
11-dehydro-TXB3
11-dehydrothromboxane B3
Molecular FormulaC20H30O6
Molecular Weight366.4 g/mol
Structural Identifiers
SMILESCCC=CCC(C=CC1C(C(CC(=O)O1)O)CC=CCCCC(=O)O)O
InChIInChI=1S/C20H30O6/c1-2-3-6-9-15(21)12-13-18-16(17(22)14-20(25)26-18)10-7-4-5-8-11-19(23)24/h3-4,6-7,12-13,15-18,21-22H,2,5,8-11,14H2,1H3,(H,23,24)/t15?,16-,17-,18+/m0/s1
InChIKeyOAHMLWQISGEXBB-XFYFCPPXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

11-Dehydro Thromboxane B3: Stable Urinary Metabolite for EPA-Derived Thromboxane A3 Quantification


11-Dehydro thromboxane B3 (11-dehydro-TXB₃; CAS 129228-55-3) is a stable urinary metabolite of thromboxane A₃ (TXA₃), a prostanoid derived from the omega-3 fatty acid eicosapentaenoic acid (EPA) [1]. It is an endogenous eicosanoid metabolite with molecular formula C₂₀H₃₀O₆ and serves as a non-invasive biomarker for systemic TXA₃ biosynthesis in humans and experimental models [2]. 11-Dehydro-TXB₃ is structurally analogous to 11-dehydro-TXB₂ (the stable urinary metabolite of arachidonic acid-derived TXA₂) but differs by the presence of an additional double bond at the ω-3 position (17Z), which confers distinct chromatographic and mass spectrometric properties essential for analytical differentiation [3].

Why Generic Thromboxane B₂ Metabolite Standards Cannot Substitute for 11-Dehydro Thromboxane B3 in EPA Pathway Studies


11-Dehydro-TXB₃ and 11-dehydro-TXB₂ are metabolically and analytically distinct despite their structural homology. 11-Dehydro-TXB₃ reflects TXA₃ production exclusively from the EPA pathway, whereas 11-dehydro-TXB₂ reports on TXA₂ biosynthesis from the arachidonic acid pathway [1]. These two metabolites exhibit distinct retention times on chromatographic separation due to the ω-3 double bond in 11-dehydro-TXB₃, with elution of 11-dehydro-TXB₃ occurring 15 seconds after 11-dehydro-TXB₂ under optimized GC conditions [2]. In healthy volunteers, baseline urinary 11-dehydro-TXB₃ concentration is less than 1% of that of 11-dehydro-TXB₂, underscoring that 11-dehydro-TXB₂ cannot serve as a proxy for EPA-derived prostanoid formation [3]. The lack of detectable crossreactivity between an anti-TXB₂ monoclonal antibody and 11-dehydro-TXB₂ confirms that immunological assays directed at the AA pathway cannot detect the EPA pathway metabolite [4].

Quantitative Differentiation Evidence for 11-Dehydro Thromboxane B3: Analytical and Metabolic Comparisons


Chromatographic Resolution: Baseline Separation of 11-Dehydro-TXB₃ from 11-Dehydro-TXB₂

In gas chromatography/mass spectrometry (GC/MS) analysis using an MP-65HT capillary column, 11-dehydro-TXB₃ and its internal standard ([¹⁸O₂]11-dehydro-TXB₃) eluted at the same retention time but 15 seconds after 11-dehydro-TXB₂ [1]. This temporal resolution is attributable to the additional ω-3 double bond (17Z) present in 11-dehydro-TXB₃ but absent in 11-dehydro-TXB₂, providing definitive chromatographic discrimination between the two structurally similar metabolites [1].

analytical chemistry GC/MS method validation eicosanoid separation

Baseline Endogenous Concentration: 11-Dehydro-TXB₃ Is <1% of 11-Dehydro-TXB₂ in Healthy Human Urine

Quantitative GC/SIM analysis of urine from healthy volunteers (n=13) determined that 11-dehydro-TXB₃ was present in the range of 1.29 to 7.64 pg/mg creatinine, corresponding to less than 1% of the concurrently measured urinary 11-dehydro-TXB₂ concentration [1]. In the KAKEN-funded research program that established this method, healthy human urinary 11-dehydro-TXB₃ content was reported as approximately 1-10% of 11-dehydro-TXB₂ levels [2]. After dietary EPA supplementation, 11-dehydro-TXB₃ levels increased significantly while 11-dehydro-TXB₂ remained unchanged or decreased, confirming pathway specificity [1].

endogenous biomarker urinary metabolite baseline clinical chemistry

In Vivo EPA-to-TXA₃ Conversion Rate: Quantitative Metabolic Flux Comparison

In a controlled human infusion study using trieicosapentaenoyl-glycerol (90% pure EPA emulsion), the in vivo conversion rate of EPA to TXA₃—assessed by measuring urinary TXB₂/₃-M metabolites—was calculated as 8% of the conversion rate of arachidonic acid (AA) to TXA₂ [1]. This provides a quantitative, cross-species metabolic flux ratio that establishes the baseline efficiency of EPA-derived thromboxane biosynthesis relative to the AA pathway under identical in vivo conditions [1].

pharmacokinetics metabolic flux omega-3 intervention

Immunoassay Specificity: TXB₃ vs. TXB₂ Crossreactivity Quantified

A monoclonal anti-thromboxane B₂ antibody (MAb 2C8) demonstrated 39.7% crossreactivity with TXB₃ and 15.7% crossreactivity with TXB₁, but showed no detectable crossreactivity with 11-dehydro-TXB₂ (the stable metabolite of TXA₂) [1]. Notably, the antibody detects the parent TXB₃ but not the further metabolized 11-dehydro-TXB₃, establishing a clear immunochemical boundary between primary hydrolysis products and secondary oxidative metabolites in the thromboxane degradation pathway [1].

immunoassay crossreactivity thromboxane detection

Dynamic Range and Linearity: Validated Quantitation from 10 pg to 10 ng

The GC/SIM method using [¹⁸O₂]11-dehydro-TXB₃ as internal standard demonstrated a good linear response over the range of 10 pg to 10 ng per tube (correlation coefficient >0.999) for 11-dehydro-TXB₃ quantitation in human urine [1]. In the KAKEN project establishing this methodology, linearity was confirmed from 10 pg to 100 ng [2]. This validated linear range spans the endogenous concentration range (1.29–7.64 pg/mg creatinine) and accommodates post-EPA-supplementation increases of up to 10-fold or more [1].

analytical method validation GC/SIM trace-level quantitation

High-Impact Research and Industrial Applications for 11-Dehydro Thromboxane B3


Non-Invasive Monitoring of EPA-Derived Thromboxane A₃ Biosynthesis in Clinical Trials

Use of 11-dehydro-TXB₃ as a urinary biomarker enables non-invasive assessment of TXA₃ formation following dietary or pharmaceutical EPA interventions. The validated GC/SIM method with 10 pg–10 ng linearity [1] supports longitudinal monitoring in clinical cohorts. Baseline urinary 11-dehydro-TXB₃ is <1% of 11-dehydro-TXB₂, but increases significantly with EPA supplementation while 11-dehydro-TXB₂ remains unchanged or decreases [2]. The 8% EPA-to-TXA₃ conversion rate relative to AA-to-TXA₂ [3] provides a quantitative benchmark for interpreting intervention effect sizes and powering clinical studies of EPA-containing formulations.

Differential Pathway Analysis of Omega-3 vs. Omega-6 Thromboxane Metabolism

Simultaneous quantitation of 11-dehydro-TXB₃ and 11-dehydro-TXB₂ enables pathway-specific analysis of ω-3 versus ω-6 prostanoid biosynthesis. The 15-second retention time offset between the two metabolites under optimized GC/SIM conditions [1] allows for co-elution-free separation and quantitation in a single analytical run. The <1% baseline ratio of 11-dehydro-TXB₃ to 11-dehydro-TXB₂ in healthy urine [2] provides a reliable reference for detecting ω-3 pathway activation. The 39.7% crossreactivity of anti-TXB₂ antibody with TXB₃ (but undetectable crossreactivity with 11-dehydro-TXB₂) [4] confirms that MS-based methods using authentic 11-dehydro-TXB₃ standards are required for accurate pathway discrimination.

Analytical Method Development and Validation for Eicosanoid Metabolite Profiling

11-Dehydro-TXB₃ serves as an essential authentic standard for developing and validating quantitative MS-based assays for ω-3 pathway eicosanoid metabolites. The validated GC/SIM method using [¹⁸O₂]11-dehydro-TXB₃ internal standard provides a robust framework for assay calibration, with demonstrated linearity from 10 pg to 10 ng/tube [1] covering both baseline and EPA-supplemented urinary concentrations. The documented chromatographic resolution from 11-dehydro-TXB₂ (Δt = 15 seconds) [1] and the structural characterization of downstream β-oxidation products such as 11-dehydro-2,3-dinor-TXB₃ [5] support comprehensive method validation for clinical and research-grade eicosanoid profiling platforms.

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